N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
Scientific Research Applications
Synthesis of N-Aryl Phenoxazines
This compound can be utilized in the synthesis of N-aryl phenoxazines through copper(I)-catalyzed N-, N-, and O-arylations of 2-aminophenols . This process is significant for creating structurally novel N-aryl phenoxazines efficiently.
Antimicrobial Agent
It has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) , with an IC50 value of 1.0 μM . This enzyme is crucial in the non-mevalonate pathway for isoprenoid synthesis, making the compound a potential antimicrobial agent against pathogens like Haemophilus influenzae .
Transition-Metal-Free Oxidative N–N Bond Formation
The compound plays a role in the transition-metal-free oxidative N–N bond formation strategy to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles . This method is valuable for creating diverse molecular structures without the need for transition metals.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15-11-12-16(2)21(13-15)33(31,32)24-23-27-22(26-14-17-7-3-5-9-19(17)25)18-8-4-6-10-20(18)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMFTZYWCFSIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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